molecular formula C27H15BrN2O2S B11091181 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate

4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate

Cat. No.: B11091181
M. Wt: 511.4 g/mol
InChI Key: SJHILWMFIQPSHI-XMHGGMMESA-N
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Description

4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate is a complex organic compound that features a benzothiazole moiety, a cyano group, a bromophenyl group, and a naphthalene carboxylate group

Preparation Methods

The synthesis of 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. Benzothiazoles are commonly synthesized by the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The cyano group can be introduced via a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a malononitrile in the presence of a base . The bromophenyl and naphthalene carboxylate groups are then introduced through further substitution reactions.

Chemical Reactions Analysis

4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H15BrN2O2S

Molecular Weight

511.4 g/mol

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H15BrN2O2S/c28-22-15-17(14-19(16-29)26-30-23-10-3-4-11-25(23)33-26)12-13-24(22)32-27(31)21-9-5-7-18-6-1-2-8-20(18)21/h1-15H/b19-14+

InChI Key

SJHILWMFIQPSHI-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4)Br

Origin of Product

United States

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